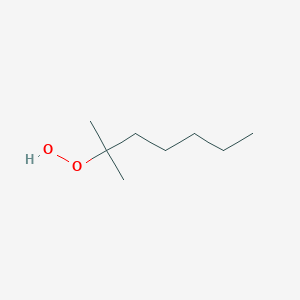

1,1-Dimethylhexyl hydroperoxide

Description

Structure

3D Structure

Properties

CAS No. |

13393-69-6 |

|---|---|

Molecular Formula |

C8H18O2 |

Molecular Weight |

146.23 g/mol |

IUPAC Name |

2-hydroperoxy-2-methylheptane |

InChI |

InChI=1S/C8H18O2/c1-4-5-6-7-8(2,3)10-9/h9H,4-7H2,1-3H3 |

InChI Key |

UVALTZBZKMZQMM-UHFFFAOYSA-N |

SMILES |

CCCCCC(C)(C)OO |

Canonical SMILES |

CCCCCC(C)(C)OO |

Synonyms |

1,1-Dimethylhexyl hydroperoxide |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Routes for Alkyl Hydroperoxides

Synthesis via Oxidation of Alcohols

The direct oxidation of alcohols to their corresponding hydroperoxides is a common and often straightforward approach. This is particularly true for tertiary alcohols, where the absence of an alpha-hydrogen prevents over-oxidation to ketones or carboxylic acids.

Reaction of Tetrahydrolinalool (B1194170) with Hydrogen Peroxide

The reaction of a tertiary alcohol, such as tetrahydrolinalool (3,7-dimethyloctan-3-ol), with hydrogen peroxide is a direct route to 1,1-Dimethylhexyl hydroperoxide. This reaction typically proceeds via an acid-catalyzed substitution of the hydroxyl group. acs.org In the presence of a strong acid, the hydroxyl group is protonated, forming a good leaving group (water). The resulting tertiary carbocation is then attacked by a molecule of hydrogen peroxide to form the hydroperoxide.

The reaction is generally carried out in a suitable solvent, and the concentration of hydrogen peroxide and the nature of the acid catalyst are critical parameters that influence the reaction rate and yield. While specific data for the synthesis of this compound from tetrahydrolinalool is not extensively reported in the literature, analogous reactions with other tertiary alcohols provide insight into typical reaction conditions.

Table 1: Synthesis of Tertiary Alkyl Hydroperoxides from Tertiary Alcohols and Hydrogen Peroxide

| Tertiary Alcohol | Acid Catalyst | Hydrogen Peroxide Conc. | Solvent | Temperature (°C) | Yield (%) |

| tert-Butyl alcohol | Sulfuric acid | 30-70% | - | 20-60 | High |

| a,a-Dimethylbenzyl alcohol | Perchloric acid | 30% | Acetic acid | Ambient | Not specified |

This table presents generalized data for the synthesis of tertiary alkyl hydroperoxides and may not be directly representative of the synthesis of this compound.

Catalytic Systems in Alcohol Peroxidation

For the conversion of tertiary alcohols to hydroperoxides, both homogeneous and heterogeneous catalysts have been investigated. Transition metal complexes, such as those based on molybdenum, tungsten, and rhenium, have shown activity in catalyzing the reaction between alcohols and hydrogen peroxide. organic-chemistry.org For instance, methyltrioxorhenium (MTO) has been used as a catalyst for the oxidation of secondary alcohols with hydrogen peroxide, and similar principles can be applied to tertiary alcohols. google.com

Enzymatic catalysis also presents a promising avenue for the selective peroxidation of alcohols. Lipases and other hydrolases can be employed to catalyze the formation of peroxy acids in situ, which can then react with the alcohol. However, the application of enzymatic systems for the direct synthesis of tertiary alkyl hydroperoxides from alcohols and hydrogen peroxide is an area of ongoing research.

Table 2: Catalytic Systems for the Oxidation of Alcohols with Hydrogen Peroxide

| Catalyst | Substrate Type | Oxidant | Key Features |

| Titanium-silicon molecular sieves | Tertiary alcohols | H₂O₂ | High selectivity, catalyst can be recycled. google.com |

| Phosphotungstic acid | Tertiary alcohols | H₂O₂ | Gentle reaction conditions, high yield. google.com |

| [Ru(mpbp)(pydic)] complex | Primary and secondary alcohols | H₂O₂ | High efficiency and selectivity at room temperature. nih.gov |

| FeBr₃ | Secondary and benzylic alcohols | H₂O₂ | Solvent-free conditions, high yield. |

| Hydrotalcites | Alcohols | O₂ or TBHP | Environmentally friendly, good for selective oxidation. rsc.org |

This table provides an overview of various catalytic systems for alcohol oxidation; specific applicability to this compound synthesis requires further investigation.

Peroxidation of Unsaturated Substrates

The introduction of a hydroperoxy group can also be achieved through the oxidation of unsaturated carbon-carbon bonds. These methods often involve radical mechanisms and provide alternative pathways to alkyl hydroperoxides.

Reaction of Alkenes with Molecular Oxygen (Autoxidation)

Autoxidation is the spontaneous oxidation of a compound in the presence of air (molecular oxygen). For alkenes, this process can lead to the formation of allylic hydroperoxides. The reaction proceeds through a free radical chain mechanism, where a hydrogen atom at an allylic position is abstracted, and the resulting radical reacts with oxygen.

For the synthesis of this compound, a suitable alkene precursor would be 2,2-dimethyloct-3-ene. Autoxidation of this alkene would be expected to yield a mixture of hydroperoxides, with the desired this compound being one of the potential products. The selectivity of autoxidation can be influenced by the presence of initiators or catalysts. For instance, the use of metal-free phthalocyanine (B1677752) has been shown to increase the selectivity for hydroperoxide formation in the autoxidation of alkanes. google.com

Controlled Radical Peroxidation of C-H and Unsaturated Bonds

More controlled methods for the peroxidation of C-H bonds have been developed to improve selectivity. These methods often employ radical initiators and catalysts to direct the oxidation to a specific site. The direct C-H peroxidation of an alkane like 2,2-dimethyloctane (B44098) at the tertiary carbon atom would be a direct route to this compound.

This transformation can be achieved using various catalytic systems, often involving transition metals that can activate the C-H bond and mediate the reaction with an oxygen source. For example, iron and manganese catalysts have been investigated for the catalytic oxidation of primary C-H bonds in alkanes with hydrogen peroxide. researchgate.net Similar strategies can be adapted for the more reactive tertiary C-H bonds. The Kharasch-Sosnovsky reaction is a classic example of a copper-catalyzed allylic peroxidation of alkenes using a hydroperoxide as the oxidant.

Formation from Hydroperoxide Anions and Alkyl Halides

A well-established method for the synthesis of alkyl hydroperoxides involves the nucleophilic substitution of an alkyl halide with a hydroperoxide anion. researchgate.net For the preparation of this compound, this would involve the reaction of a suitable tertiary alkyl halide, such as 3-chloro-3,7-dimethyloctane, with a source of hydroperoxide anions.

The alkyl halide precursor, 3-chloro-3,7-dimethyloctane, can be synthesized from tetrahydrolinalool by reaction with concentrated hydrochloric acid. oneclass.comchegg.com The subsequent reaction with hydrogen peroxide in the presence of a base (to generate the hydroperoxide anion) would proceed via an SN1-type mechanism, favored by the tertiary nature of the substrate. The choice of base and solvent is crucial to minimize elimination side reactions.

Table 3: Synthesis of Alkyl Hydroperoxides from Alkyl Halides

| Alkyl Halide | Peroxide Source | Base | Solvent | Temperature (°C) | Yield (%) |

| Tertiary Alkyl Bromide | H₂O₂ | Silver trifluoroacetate | Ether | 0 | Good |

| Alkyl Tosylate | H₂O₂ | Alkaline | Not specified | Not specified | >90% |

This table illustrates general conditions for the synthesis of alkyl hydroperoxides from alkyl halides and may not be directly applicable to the synthesis of this compound.

Computational and Theoretical Investigations of Peroxide Chemistry

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. For alkyl hydroperoxides, DFT is frequently used to map out the potential energy surfaces of their reactions, identify transition states, and calculate activation barriers.

Detailed research on related hydroperoxides reveals that DFT, particularly with functionals like B3LYP, is effective in studying reaction mechanisms such as oxidation and decomposition. mun.ca For instance, DFT calculations have been employed to explore the mechanism of oxygen atom transfer from alkyl hydroperoxides to various nucleophiles. mun.ca These studies help in understanding how the electronic properties of the hydroperoxide and the reacting substrate influence the reaction pathway. In the context of 1,1-dimethylhexyl hydroperoxide, DFT could be used to model its interaction with catalysts or its role in oxidation processes, providing insights into the transition state geometries and the energies involved.

Furthermore, DFT studies on the decomposition of similar hydroperoxides in the presence of catalysts, such as transition metal complexes, have elucidated complex reaction mechanisms. nih.gov These investigations often reveal stepwise or concerted pathways, the formation of radical intermediates, and the role of the catalyst in lowering the activation energy. nih.gov For example, studies on other systems have shown that the presence of metal ions can significantly alter the decomposition pathway, favoring certain products over others. researchgate.net

A representative application of DFT is in studying the Kolbe-Schmitt reaction, where theoretical calculations at the M06-2X/Def2-SVP/SMD level have been used to investigate the mechanism for substituted phenols. researchgate.net This level of theory allows for the calculation of Gibbs free energy barriers, helping to distinguish between thermodynamically and kinetically favored products. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets for Hydroperoxide Studies

| DFT Functional | Basis Set | Application |

|---|---|---|

| B3LYP | 6-311G(d,p) | Investigating unimolecular decomposition pathways. nih.gov |

| M06-2X | Def2-SVP/SMD | Studying reaction mechanisms and thermodynamics. researchgate.net |

Multi-Conformer Transition State Theory (MC-TST) for Reaction Rate Coefficient Calculations

For flexible molecules like this compound, which possesses multiple rotational isomers (conformers), calculating accurate reaction rate coefficients requires consideration of this conformational flexibility. Multi-Conformer Transition State Theory (MC-TST) is a theoretical approach developed for this purpose. It extends conventional Transition State Theory by accounting for the contributions of multiple conformers of both the reactant and the transition state.

While specific MC-TST studies on this compound are not available, research on the unimolecular reactions of alkoxy radicals, which are products of hydroperoxide decomposition, demonstrates the utility of this method. A cost-effective approach to implementing MC-TST involves conformational sampling at a lower level of theory, followed by higher-level energy calculations for a reduced set of low-energy conformers. This approach has been shown to yield rate coefficients that are in good agreement with experimental data for reactions like 1,5 H-shifts and decomposition in alkoxy radicals.

Quantum Chemical Calculations of Unimolecular Decomposition Pathways

Quantum chemical calculations are essential for elucidating the detailed mechanisms of the unimolecular decomposition of hydroperoxides. These reactions are fundamental to their role as initiators in combustion and atmospheric chemistry. The primary and most facile unimolecular decomposition pathway for alkyl hydroperoxides is the homolytic cleavage of the weak oxygen-oxygen (O-O) bond to produce an alkoxy radical and a hydroxyl radical (ROOH → RO• + •OH).

High-level ab initio methods, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), combined with large basis sets, are often used to accurately predict the potential energy surface for these decomposition reactions. For instance, studies on ethyl hydroperoxide have shown that the direct O-O bond dissociation is the dominant pathway, accounting for over 99% of the decomposition over a wide temperature range. nih.gov The bond dissociation energy for the O-O bond in hydroperoxides is relatively low, typically in the range of 45-50 kcal/mol, making this the most likely initial step in thermal decomposition. scispace.com

For this compound, quantum chemical calculations would predict the energy barrier for the O-O bond scission. Other potential, but likely higher energy, unimolecular reaction channels could also be investigated, such as those involving the cleavage of C-C or C-O bonds, or intramolecular hydrogen abstraction.

Table 2: Calculated O-O Bond Dissociation Energies for Sample Hydroperoxides

| Compound | Method | Bond Dissociation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Hydrogen Peroxide | Various | ~50 | nih.gov |

| Ethyl Hydroperoxide | CCSD(T)//B3LYP | ~43 | nih.gov |

Note: Data for this compound is not available and the table shows values for other hydroperoxides for illustrative purposes.

Modeling of Reactive Peroxo Species and Catalytic Cycles

Computational modeling is a powerful tool for understanding how this compound might participate in catalytic cycles, particularly in oxidation reactions. In many industrial processes, alkyl hydroperoxides are used as oxidants in the presence of metal catalysts to produce valuable chemicals like epoxides.

DFT calculations can be used to model the entire catalytic cycle. This involves:

Coordination of the hydroperoxide to the metal center.

Activation of the hydroperoxide, which may involve the formation of a metal-peroxo or metal-oxo species.

The oxygen atom transfer step to a substrate.

Regeneration of the catalyst.

Studies on various catalytic systems have provided a blueprint for how such modeling would be applied to this compound. For example, the mechanism of H₂O₂ activation by nickel(II) complexes for the hydroxylation of benzene (B151609) has been investigated using DFT, revealing the key intermediates and transition states. nih.gov Similarly, the direct synthesis of hydrogen peroxide on palladium catalysts has been modeled, showing the formation of a palladium-peroxo species as a key step in the catalytic cycle. mdpi.com

Modeling the interaction of this compound with a catalyst would provide insights into the selectivity of the oxidation reaction and could guide the design of more efficient and selective catalysts.

Elucidation of Energetic and Entropic Components in Radical Migrations

Following the initial O-O bond cleavage of a tertiary hydroperoxide like this compound, the resulting tertiary alkoxy radical (1,1-dimethylhexyloxy radical) can undergo further reactions, including radical migrations (isomerization). These rearrangements, such as 1,5-hydrogen shifts, are often in competition with other decomposition pathways.

Understanding the energetic (enthalpic) and entropic components of the activation barrier for these migration reactions is crucial for predicting their rates and importance under different conditions. Quantum chemical calculations can provide detailed information on the transition state structures for these radical migrations. The energetic component is related to the electronic energy barrier, while the entropic component is associated with the change in the degrees of freedom (rotational, vibrational) in going from the reactant to the transition state.

For large and flexible radicals, entropic effects can be significant. A "loose" transition state, where rotational freedom is gained, will have a favorable entropic contribution, whereas a highly structured, "tight" transition state will be entropically disfavored. Theoretical methods like MC-TST are particularly well-suited for capturing these effects by explicitly considering the multiple conformers of the reactant and the transition state.

Advanced Analytical Techniques for Characterization of Organic Hydroperoxides

Chromatographic Separations and Quantitation

Chromatographic techniques are fundamental in the separation and quantification of hydroperoxides from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique for the analysis of thermally labile compounds like hydroperoxides, as it is typically performed at or near room temperature. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase. For hydroperoxides, reversed-phase HPLC with a C18 column is often utilized. thermofisher.com

Detection can be achieved through various methods, including UV-Vis spectroscopy, but for enhanced selectivity and sensitivity, electrochemical detection (ED) or post-column derivatization followed by fluorescence detection (FD) are preferred. thermofisher.comcolab.ws Reductive electrochemical detection, for instance, offers a direct way to measure hydroperoxides without the need for derivatization. thermofisher.com An alternative highly sensitive method involves post-column reaction with an enzyme like peroxidase and a fluorogenic substrate such as p-hydroxyphenylacetic acid to produce a fluorescent product. uri.eduresearchgate.net

Table 1: Illustrative HPLC-FD Detection Limits for Various Hydroperoxides

| Compound | Aqueous Detection Limit (M) | Gas-Phase Detection Limit (pptv) |

|---|---|---|

| Hydrogen Peroxide | 1.2 x 10⁻⁹ | 5 |

| Methyl Hydroperoxide | 2.9 x 10⁻⁹ | 13 |

| Ethyl Hydroperoxide | 19 x 10⁻⁹ | 84 |

Data is illustrative for common hydroperoxides and not specific to 1,1-Dimethylhexyl hydroperoxide. uri.edu

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. mdpi.com However, the thermal instability of hydroperoxides presents a significant challenge for GC-based methods, as they can decompose in the hot injector or column. hzdr.de To circumvent this, indirect methods have been developed. One such method involves the reaction of the hydroperoxide with a reducing agent, such as triphenylphosphine (B44618) (TPP), to form a stable derivative (triphenylphosphine oxide, TPPO) and the corresponding alcohol. researchgate.net The amount of TPPO formed, which is proportional to the initial hydroperoxide concentration, can then be quantified by GC-MS. researchgate.net

For more direct analysis of certain hydroperoxides, careful optimization of GC conditions, such as using a programmable temperature vaporizer (PTV) injector and a suitable column, can minimize decomposition. hzdr.de

Table 2: Typical GC-MS Parameters for the Analysis of Hydroperoxide Reaction Products

| Parameter | Value |

|---|---|

| Column | HP-5ms (30.0 m × 250.0 μm × 0.25 μm) |

| Carrier Gas | Helium (1.0 mL/min) |

| Injection Port Temperature | 280.0 °C |

| Detector | Mass Selective Detector (MSD), 280.0 °C |

These are general parameters and would require optimization for the specific analysis of this compound. mdpi.com

Spectroscopic Methods for Structural Analysis and Monitoring

Spectroscopic techniques provide invaluable information about the molecular structure and can be used to monitor the presence and transformation of hydroperoxides.

Nuclear Magnetic Resonance (NMR) Spectroscopy (for O-O and O-H bonds)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For hydroperoxides, ¹H NMR is particularly useful for identifying the hydroperoxy proton (-OOH), which has a characteristic chemical shift. nih.gov The chemical shift of the -OOH proton is sensitive to its chemical environment, allowing for the differentiation of various hydroperoxides in a mixture. nih.gov Due to rapid hydrogen exchange with water, which can broaden or obscure the -OOH signal, experiments are often conducted at low temperatures and controlled pH. nih.gov

While direct detection of the O-O bond by NMR is not standard, the presence of the hydroperoxy functional group can be inferred from the integration and chemical shift of the -OOH proton and the signals of the adjacent alkyl protons.

Table 3: Illustrative ¹H NMR Chemical Shifts for Hydroperoxy Protons of Selected Hydroperoxides

| Compound | Chemical Shift (ppm) |

|---|---|

| Hydrogen Peroxide (H₂O₂) | 11.29 |

| Methyl Hydroperoxide (CH₃OOH) | 12.37 |

Values are relative to 2,2-dimethylsilapentane-5-sulfonic acid (DSS) and are illustrative. nih.gov

Infrared (IR) Spectroscopy (for -OOH stretching vibration)

Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups in a molecule. The hydroperoxy group (-OOH) exhibits characteristic absorption bands. The O-H stretching vibration of the hydroperoxy group typically appears in the region of 3300-3500 cm⁻¹, often as a broad band due to hydrogen bonding. The C-O stretching vibration and the O-O stretching vibration are weaker and can be found in the fingerprint region of the spectrum. For instance, a peak around 1100 cm⁻¹ can be indicative of the C-O bond. google.com

Table 4: General IR Absorption Frequencies for Functional Groups Relevant to Hydroperoxides

| Functional Group | Bond | Vibration | Frequency Range (cm⁻¹) |

|---|---|---|---|

| Hydroperoxy | O-H | Stretching | 3300 - 3500 |

| Alkane | C-H | Stretching | 2850 - 3000 |

| Ether/Alcohol | C-O | Stretching | 1050 - 1260 |

These are general frequency ranges and can vary based on the specific molecular structure and sample state.

Mass Spectrometry for Radical and Stable Product Detection

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a molecule, as well as to elucidate its structure by analyzing its fragmentation patterns. mdpi.com For hydroperoxides, electron ionization (EI) mass spectrometry can be challenging due to the lability of the O-O bond, which often leads to the absence of a molecular ion peak. However, the fragmentation pattern can provide valuable structural information.

More advanced techniques, such as chemical ionization (CI) or electrospray ionization (ESI), are softer ionization methods that can often preserve the molecular ion. High-resolution mass spectrometry (HRMS) is particularly powerful for determining the elemental composition of the parent ion and its fragments, aiding in the identification of unknown hydroperoxides and their degradation products, including radical species and stable molecules. nih.gov For instance, in the study of peroxy radical self-reactions, VUV photoionization mass spectrometry has been used to identify stable products like alcohols and other oxygenated species. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds containing chromophores. However, its application for the direct characterization of simple alkyl hydroperoxides like this compound is limited by their electronic structure.

Organic hydroperoxides lack extensive conjugated systems or strong chromophores. Their UV absorption originates from the weak peroxide (O-O) bond and associated n → σ* transitions. Consequently, they exhibit weak and relatively featureless absorption bands in the low-wavelength UV region, typically below 300 nm. For comparison, hydrogen peroxide, the simplest hydroperoxide, has a UV absorption maximum around 250-254 nm. researchgate.net Similarly, methyl hydroperoxide shows a broad absorption continuum in the 210-365 nm range. researchgate.net

For this compound, a similar UV absorption profile is expected. The spectrum would likely consist of a weak, broad absorbance that tails off into the visible region, without a distinct peak for specific identification. While direct UV-Vis analysis is not ideal for qualitative identification in complex mixtures, it can be employed for quantitative determination in simple systems where this compound is the primary absorbing species and a calibration curve can be established. Furthermore, some methods utilize post-column UV irradiation in liquid chromatography to photolytically convert hydroperoxides into species that are more readily detectable. nih.gov

Hyphenated Analytical Approaches (e.g., LC-MS)

Hyphenated techniques, particularly liquid chromatography-mass spectrometry (LC-MS), offer a powerful combination of separation and detection for the analysis of organic hydroperoxides. researchgate.net This approach is well-suited for identifying and quantifying specific hydroperoxide isomers in complex matrices.

Research Findings:

Liquid chromatography, often utilizing a reversed-phase column (like C18), separates the target hydroperoxide from other components in a sample. The eluent is then introduced into the mass spectrometer for detection. Electrospray ionization (ESI) is a common ionization technique used for hydroperoxides, typically operated in negative ion mode to form [M-H]⁻ ions or in positive ion mode to generate adducts, such as with ammonium (B1175870) ([M+NH₄]⁺). researchgate.net

Tandem mass spectrometry (MS/MS) is crucial for structural confirmation. researchgate.net In this mode, the parent ion of the hydroperoxide is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides structural information. For organic hydroperoxides, characteristic neutral losses, such as the loss of H₂O₂ (34 Da) or other specific fragments, can be indicative of the hydroperoxide group. researchgate.net

Selected Reaction Monitoring (SRM) is a highly sensitive and selective quantitative technique used in LC-MS/MS. researchgate.netacs.org It involves monitoring specific precursor-to-product ion transitions, which significantly enhances the signal-to-noise ratio and allows for detection at very low concentrations. researchgate.netacs.org For instance, the detection limits for some docosahexaenoic acid hydroperoxide (HpDoHE) isomers using an LC-MS/MS-SRM method were in the low picogram range. researchgate.net

Due to the thermal instability of some hydroperoxides, derivatization can sometimes be employed prior to analysis to create a more stable derivative with improved chromatographic and ionization characteristics. acs.org

| Parameter | Description | Typical Setting/Value |

|---|---|---|

| Chromatography | Liquid Chromatography Column | Reversed-Phase (e.g., C18, ODS) |

| Ionization | Mass Spectrometry Ion Source | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |

| Ion Mode | Polarity for Ion Detection | Positive (e.g., [M+NH₄]⁺) or Negative (e.g., [M-H]⁻) |

| MS Analysis Mode | Method of Mass Detection | Full Scan, Tandem MS (MS/MS), Selected Reaction Monitoring (SRM) |

| Spray Voltage | Voltage applied to the ESI needle | ~3-5 kV |

| Capillary/Source Temp. | Temperature of the ion source | 150-350 °C |

| Collision Gas | Gas used for Collision-Induced Dissociation | Argon (Ar) or Nitrogen (N₂) |

Methods for Peroxy Group Content Determination (e.g., Iodometry)

Iodometric titration is a classic and reliable wet chemical method for determining the total hydroperoxide content in a sample. This method is based on the oxidation of iodide ions (I⁻) by the hydroperoxide group (-OOH).

Research Findings:

The fundamental principle of iodometric titration involves the reaction of the hydroperoxide with an excess of potassium iodide (KI) in an acidic solution. nih.govrsc.org The hydroperoxide oxidizes the iodide to iodine (I₂), as shown in the general reaction below:

ROOH + 2I⁻ + 2H⁺ → ROH + I₂ + H₂O

The amount of iodine liberated is directly proportional to the amount of hydroperoxide originally present in the sample. The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the endpoint is reached. royalsocietypublishing.org A starch indicator is typically added near the endpoint, which forms a deep blue complex with iodine. The endpoint is identified by the sharp disappearance of the blue color. rsc.org

The titration reaction is:

I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

For some less reactive hydroperoxides, a catalyst such as ammonium molybdate (B1676688) may be used to ensure the reaction with iodide goes to completion in a reasonable time frame. rsc.orgnih.gov The choice of solvent is also important; a mixture that can dissolve both the nonpolar hydroperoxide and the polar reagents is often used.

This method provides a measure of the total peroxide content and is not specific to this compound if other peroxidic species are present. However, for determining the purity of a known sample or the total hydroperoxide value of a mixture, iodometry is a robust and widely accepted technique.

| Reagent | Chemical Formula | Role in the Analysis |

|---|---|---|

| Potassium Iodide | KI | Source of iodide ions (I⁻) which are oxidized by the hydroperoxide. rsc.org |

| Sodium Thiosulfate | Na₂S₂O₃ | Standardized titrant that reduces the liberated iodine. royalsocietypublishing.org |

| Starch Solution | (C₆H₁₀O₅)n | Indicator that forms a blue complex with iodine to signal the endpoint. rsc.org |

| Acid (e.g., Acetic Acid) | CH₃COOH | Provides the necessary acidic medium for the oxidation of iodide. nih.gov |

| Ammonium Molybdate (optional) | (NH₄)₆Mo₇O₂₄ | Catalyst to accelerate the reaction between hydroperoxide and iodide. nih.gov |

Applications in Chemical Synthesis and Industrial Processes

Initiators in Polymerization Reactions

Organic peroxides are widely used as a source of free radicals to initiate polymerization. suzehg.compergan.com The O-O bond in the hydroperoxide group is relatively weak and can be cleaved by heat to produce a reactive alkoxyl radical and a hydroxyl radical. These radicals can then initiate the polymerization of monomers. The rate of decomposition of a peroxide is a key factor in its selection for a specific polymerization process and is often characterized by its half-life at a given temperature. pergan.com

Free Radical Polymerization of Vinyl Monomers

Free radical polymerization is a fundamental method for producing a wide variety of vinyl polymers. pergan.com The process is initiated by free radicals generated from compounds like hydroperoxides. These initiators trigger the polymerization of monomers containing vinyl groups (C=C double bonds).

While numerous organic peroxides are used as initiators for the polymerization of vinyl monomers, specific research detailing the use of 1,1-Dimethylhexyl hydroperoxide for this purpose is not available in the reviewed literature. google.comgoogle.com General principles suggest it could function as an initiator, but experimental data on its efficiency, the molecular weight of the resulting polymers, or optimal reaction conditions are not publicly documented.

Curing Agents for Unsaturated Polyester (B1180765) Resins

Unsaturated polyester resins are thermosetting polymers that are cured, or hardened, through a crosslinking reaction initiated by a free radical source. pergan.com This process typically involves a peroxide initiator and a promoter, often a metal salt, to accelerate the decomposition of the peroxide at ambient or elevated temperatures. pergan.comgoogle.com

The use of various ketone peroxides and hydroperoxides, such as methyl ethyl ketone peroxide and cumene (B47948) hydroperoxide, is well-established in the curing of unsaturated polyester resins. pergan.com However, specific studies or technical data sheets outlining the performance of this compound as a curing agent for these resins, including gel times and cure characteristics, were not identified in the conducted search. google.comnih.gov

Crosslinking Agents for Polymers

Crosslinking is a process that links polymer chains together, forming a three-dimensional network that enhances the mechanical properties and thermal stability of the material. chemrxiv.orghelsinki.fi Dialkyl peroxides and other organic peroxides are commonly employed for the crosslinking of polymers like polyethylene (B3416737) and elastomers. chemrxiv.org

Hydroperoxides can also act as crosslinking agents. However, there is a lack of specific research findings or industrial data on the application of this compound for the crosslinking of specific polymers. General information on similar peroxides suggests it could be effective, but details on its efficiency and the properties of the resulting crosslinked polymers are not available. google.com

Oxidants in Organic Transformations

Hydroperoxides are valuable oxidizing agents in organic synthesis due to their ability to deliver an oxygen atom to a substrate. researchgate.net They are often used in conjunction with metal catalysts to achieve selective oxidation of various functional groups.

Selective Catalytic Oxidations

Selective catalytic oxidations are crucial for the synthesis of fine chemicals and pharmaceuticals. nih.gov Hydroperoxides, in combination with various metal catalysts, can be used for reactions such as the epoxidation of alkenes and the oxidation of alcohols to aldehydes or ketones. researchgate.netnih.gov

While the field of selective catalytic oxidation using hydroperoxides is extensive, no specific examples or detailed studies involving this compound were found. Research in this area tends to focus on more common hydroperoxides like tert-butyl hydroperoxide and cumene hydroperoxide. nih.govnih.gov

Green Chemistry Approaches Utilizing Peroxides

The use of peroxides, particularly hydrogen peroxide, as oxidizing agents is a key aspect of green chemistry. rsc.org This is because they have a high active oxygen content and their decomposition by-product is typically water, which is environmentally benign. rsc.org The in-situ generation of hydrogen peroxide is also an area of active research to create more sustainable oxidation processes. nih.gov

Applying green chemistry principles to oxidations involving organic hydroperoxides aims to reduce waste and avoid the use of toxic heavy metal catalysts. While these principles would apply to reactions using this compound, there is no specific literature available that details its use in established green chemistry protocols. researchgate.net

Data Tables

Due to the lack of specific data for this compound, the following tables are presented as examples of how such data would be structured if available.

Table 1: Hypothetical Polymerization of a Vinyl Monomer Initiated by this compound

| Initiator Concentration (mol/L) | Temperature (°C) | Monomer Conversion (%) | Polymer Molecular Weight ( g/mol ) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 2: Hypothetical Curing Characteristics of an Unsaturated Polyester Resin with this compound

| Peroxide Concentration (wt%) | Promoter Concentration (wt%) | Gel Time at 25°C (minutes) | Peak Exotherm Temperature (°C) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Precursors for Other Organic Peroxides

This compound serves as a key intermediate in the synthesis of other organic peroxides. Its hydroperoxide functional group (-OOH) can undergo various reactions to yield more complex peroxide structures, such as dialkyl peroxides and peresters. These transformations typically involve the replacement of the acidic hydrogen atom of the hydroperoxide with an alkyl or acyl group.

The synthesis of asymmetrical dialkyl peroxides can be achieved through the acid-catalyzed reaction of this compound with alcohols or alkenes. For instance, reacting this compound with a tertiary alcohol in the presence of a strong acid like sulfuric acid leads to the formation of a dialkyl peroxide where one of the alkyl groups is the 1,1-dimethylhexyl group. Similarly, the addition of the hydroperoxide to an alkene, facilitated by an acid catalyst, results in the corresponding dialkyl peroxide.

Peresters are another important class of organic peroxides that can be synthesized from this compound. This is typically accomplished by reacting the hydroperoxide with an acid chloride or an acid anhydride. In these reactions, the 1,1-dimethylhexylperoxy group acts as a nucleophile, displacing the chloride or carboxylate leaving group to form the perester linkage. These reactions are often carried out in the presence of a base to neutralize the acidic byproduct.

The following table summarizes some of the organic peroxides that can be synthesized from this compound, along with the necessary co-reactants.

| Resulting Organic Peroxide | Precursor 1 | Precursor 2 | General Reaction Type |

| Di-(1,1-dimethylhexyl) peroxide | This compound | 1,1-Dimethylhexanol | Acid-catalyzed condensation |

| tert-Butyl-1,1-dimethylhexyl peroxide | This compound | tert-Butanol or Isobutylene | Acid-catalyzed etherification |

| 1,1-Dimethylhexyl peroxybenzoate | This compound | Benzoyl chloride | Acylation |

Environmental and Atmospheric Chemical Significance of Alkylperoxy Radicals

Formation of Alkylperoxy Radicals (RO₂) in Atmospheric Oxidation Cycles

Alkylperoxy radicals (RO₂) are key intermediates in the atmospheric oxidation of volatile organic compounds (VOCs). nih.govcopernicus.org Their formation is a critical step that initiates a cascade of reactions leading to the production of a wide array of oxygenated compounds. The primary pathway for the formation of alkylperoxy radicals in the troposphere begins with the reaction of a hydrocarbon with an oxidant, most commonly the hydroxyl radical (OH•), but also ozone (O₃) or the nitrate (B79036) radical (NO₃•).

The initial reaction involves the abstraction of a hydrogen atom from the hydrocarbon (R-H) by the OH radical, which results in the formation of a water molecule and an alkyl radical (R•). This alkyl radical then rapidly reacts with ubiquitous molecular oxygen (O₂) to form an alkylperoxy radical (RO₂•).

Reaction Scheme:

Initiation: R-H + OH• → R• + H₂O

Peroxy Radical Formation: R• + O₂ → RO₂•

This process is central to the atmospheric degradation of a vast number of organic compounds. For instance, the oxidation of a long-chain alkane like octane, a component of vehicle emissions, would proceed through the formation of an octylperoxy radical.

In pristine, low-NOx environments, the fate of these RO₂ radicals is primarily determined by their reactions with the hydroperoxy radical (HO₂) or by self- and cross-reactions with other peroxy radicals. nih.govmdpi.com In anthropogenically influenced regions with high concentrations of nitrogen oxides (NOx), the reaction of RO₂ with nitric oxide (NO) becomes a dominant pathway, leading to the formation of alkoxy radicals (RO•) and nitrogen dioxide (NO₂), or organic nitrates. acs.orgmdpi.com

The formation of RO₂ radicals is not limited to gas-phase reactions. Recent studies have shown that alkylperoxy radical chemistry is also responsible for the formation of oxygenated primary organic aerosol (OxyPOA) in combustion engines, highlighting the broad significance of these radicals in various atmospheric environments. nih.govnih.govpnnl.gov

Role of H-Migration in Atmospheric Peroxy Radicals in Highly Oxygenated Molecule (HOM) Formation

Highly Oxygenated Molecules (HOMs) are a class of compounds with very low volatility that play a crucial role in the formation and growth of atmospheric aerosols. copernicus.orgacs.org A key mechanism for the formation of HOMs is the autoxidation of peroxy radicals, which involves a series of intramolecular hydrogen shifts (H-migration) and subsequent O₂ additions. acs.orgcopernicus.orgcopernicus.org

This autoxidation process is a unimolecular reaction where a hydrogen atom from a C-H bond within the peroxy radical migrates to the peroxy group, forming a hydroperoxide and a new carbon-centered radical (a hydroperoxyalkyl radical, or •QOOH). acs.orgcopernicus.orgrsc.org This is then followed by the rapid addition of another O₂ molecule to the radical site, creating a new, more oxygenated peroxy radical. This cycle can repeat, leading to the rapid incorporation of multiple oxygen atoms into the molecule. acs.orgcopernicus.org

General Autoxidation Cycle:

RO₂ Isomerization (H-shift): An initial RO₂ radical undergoes an intramolecular H-shift to form a hydroperoxyalkyl radical (•QOOH).

O₂ Addition: The •QOOH radical reacts with O₂ to form a new, more oxygenated peroxy radical (HOO-RO₂•).

Further H-shifts and O₂ Additions: This new peroxy radical can undergo further H-migrations and O₂ additions, continuing the autoxidation chain.

The rate of these H-shift reactions is highly dependent on the structure of the peroxy radical and the type of C-H bond available for abstraction. copernicus.orgutexas.edu For example, 1,6-H-shifts in certain peroxy radicals derived from monoterpenes can be very fast, leading to efficient HOM formation. mdpi.com The presence of functional groups such as -OH, -OOH, or carbonyl groups can also significantly influence the rate of H-migration. copernicus.orgcopernicus.orgutexas.edu

The formation of HOMs is particularly significant under low-NOx conditions, where the lifetime of peroxy radicals is long enough for unimolecular isomerization reactions to compete with bimolecular reactions. aip.org The resulting HOMs, due to their low volatility, can readily condense onto existing particles or even participate in the formation of new particles, thereby impacting cloud formation and climate. acs.orgcopernicus.org

Reactions of Peroxy Radicals in Low-Temperature Oxidation and Autoignition Chemistry

The chemistry of peroxy radicals is not only central to atmospheric processes but also fundamental to low-temperature combustion and autoignition phenomena in engines. mit.edunih.govpnnl.gov In these environments, the reactions of RO₂ radicals can lead to chain branching, a process that accelerates oxidation and can lead to ignition. acs.org

At low to intermediate temperatures (below ~800 K), the unimolecular isomerization of RO₂ radicals, similar to the H-migration in HOM formation, is a critical step. mit.eduacs.org The resulting hydroperoxyalkyl radical (•QOOH) can undergo a second isomerization or react with O₂ to form a peroxy-hydroperoxyalkyl radical (•OOQOOH). This species can then decompose to produce more than one radical, typically OH radicals, leading to chain branching. mit.eduacs.org

The competition between these unimolecular isomerization pathways and bimolecular reactions of RO₂ (e.g., with fuel molecules or other radicals) is highly dependent on temperature and pressure. mit.eduacs.org The presence of NOx can also significantly alter the reaction pathways, as reactions with NO can outcompete the isomerization pathways, often leading to the formation of more stable products and inhibiting autoignition under certain conditions. acs.org

The table below summarizes the key reaction classes for peroxy radicals in different environments.

| Reaction Type | Atmospheric Chemistry | Low-Temperature Combustion | Key Products |

| **Bimolecular (with HO₂) ** | Dominant in pristine environments | Less significant | Hydroperoxides (ROOH) |

| Bimolecular (with NO) | Significant in polluted areas | Can be important, affects ignition | Alkoxy radicals (RO•), Organic Nitrates (RONO₂) |

| Bimolecular (self/cross-reaction) | Can form dimers (ROOR') | Can occur | Alcohols, Carbonyls, Dimers |

| Unimolecular (Isomerization) | Leads to HOM formation | Key pathway to autoignition | Hydroperoxyalkyl radicals (•QOOH), Ketohydroperoxides (KHP), OH radicals |

Atmospheric Fate and Product Formation from Hydroperoxyalkyl (QOOH) Radicals

Hydroperoxyalkyl (•QOOH) radicals are critical transient intermediates formed from the isomerization of RO₂ radicals in both atmospheric and combustion chemistry. rsc.orgpnas.org The subsequent reactions of these radicals determine the final products of the oxidation process. The fate of a •QOOH radical is primarily a competition between several pathways:

Reaction with O₂: In the atmosphere, the most common fate of a •QOOH radical is a barrierless reaction with molecular oxygen to form a new, more oxygenated peroxy radical (•OOQOOH). pnas.org This is a key step in the autoxidation chain that leads to HOM formation. copernicus.org

Unimolecular Decomposition: •QOOH radicals can undergo unimolecular dissociation. A significant pathway is the formation of a cyclic ether (epoxide) and an OH radical. pnas.org This pathway regenerates the OH radical, which can then go on to oxidize other organic molecules, and also forms secondary organic aerosol precursors. pnas.org Another decomposition pathway can lead to the formation of a carbonyl compound and an OH radical. copernicus.org

Further Isomerization: The •QOOH radical itself can undergo further intramolecular H-shift reactions, leading to even more complex, multi-functionalized molecules.

The specific products formed depend on the structure of the initial •QOOH radical. For example, theoretical studies on the oxidation of cyclohexane (B81311) have identified three nearly degenerate •QOOH isomers (β-, γ-, and δ-QOOH), each with different transition state barriers to forming OH radicals and bicyclic ether products. pnas.org

The table below outlines the major atmospheric fates of •QOOH radicals.

| Reaction Pathway | Products | Significance |

| Addition of O₂ | New peroxy radical (•OOQOOH) | Propagation of autoxidation, leading to HOMs. copernicus.org |

| Decomposition to Cyclic Ether + OH | Cyclic ethers, OH radical | Formation of SOA precursors, OH radical regeneration. pnas.org |

| Decomposition to Carbonyl + OH | Carbonyl compounds, OH radical | Formation of stable oxygenated products, OH radical regeneration. copernicus.org |

Future Directions in 1,1 Dimethylhexyl Hydroperoxide Research

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of tertiary alkyl hydroperoxides, including 1,1-dimethylhexyl hydroperoxide, often involves the reaction of the corresponding tertiary alcohol with hydrogen peroxide in the presence of a strong acid catalyst. While effective, these methods can present environmental and safety challenges. Future research is increasingly focused on developing more sustainable and efficient synthetic protocols.

A primary area of investigation is the direct aerobic oxidation of 2-methylheptane. This approach, utilizing molecular oxygen as the ultimate oxidant, represents a significantly greener alternative. Research efforts will likely concentrate on designing highly selective and robust catalyst systems that can facilitate the direct C-H oxidation at the tertiary carbon of 2-methylheptane, minimizing the formation of byproducts.

Another promising avenue is the use of milder and more selective catalysts for the reaction of 2-methyl-2-heptanol (B1584528) with hydrogen peroxide. The development of solid acid catalysts, such as zeolites or functionalized resins, could offer advantages in terms of catalyst recyclability and simplified product purification. Furthermore, the exploration of enzymatic or bio-inspired catalytic systems could lead to highly selective and environmentally benign synthetic routes operating under mild conditions.

Future research in this area will likely involve:

Catalyst Design: Synthesis and testing of novel homogeneous and heterogeneous catalysts for the selective aerobic oxidation of 2-methylheptane.

Green Solvents: Investigation of reaction performance in environmentally friendly solvents, such as ionic liquids or supercritical fluids, to reduce the reliance on volatile organic compounds.

Process Optimization: Development of continuous flow processes for the synthesis of this compound, which can offer enhanced safety, better process control, and higher yields.

Exploration of Enantioselective Catalytic Applications

While this compound has been utilized as an oxidant, its application in enantioselective catalysis remains a largely unexplored frontier. The development of chiral catalysts that can harness the oxidizing power of this hydroperoxide to effect asymmetric transformations is a key area for future research.

A significant focus will be on the enantioselective epoxidation of unfunctionalized alkenes. The design of chiral transition metal complexes, particularly those based on metals like manganese, vanadium, or molybdenum, that can activate this compound and transfer an oxygen atom to a prochiral olefin with high enantioselectivity is a major goal. researchgate.net The bulky 1,1-dimethylhexyl group may offer unique steric interactions with the catalyst and substrate, potentially leading to different selectivity profiles compared to more commonly used hydroperoxides like tert-butyl hydroperoxide.

Beyond epoxidation, the potential of this compound in other enantioselective oxidations, such as sulfoxidation, Baeyer-Villiger oxidation, and C-H oxidation, warrants investigation. The development of chiral catalysts capable of mediating these transformations would significantly expand the synthetic utility of this hydroperoxide.

Key research directions include:

Chiral Ligand Synthesis: Design and synthesis of novel chiral ligands to create highly effective and selective metal-based catalysts for asymmetric oxidations.

Mechanistic Studies: Detailed investigation of the mechanism of oxygen transfer from the hydroperoxide to the substrate within the chiral catalyst's coordination sphere to guide catalyst design.

Substrate Scope Expansion: Evaluation of the performance of newly developed catalytic systems with a broad range of substrates to establish their synthetic applicability.

Advanced Spectroscopic and Computational Studies for Reaction Pathway Elucidation

A comprehensive understanding of the decomposition pathways and reaction mechanisms of this compound is crucial for its safe handling and effective application. Future research will increasingly rely on a synergistic combination of advanced spectroscopic techniques and high-level computational studies to unravel the intricate details of its reactivity.

In situ spectroscopic methods, such as Fourier-transform infrared (FT-IR) and Raman spectroscopy, will be instrumental in monitoring the real-time formation and decay of key intermediates during catalytic and thermal decomposition processes. These techniques can provide valuable information on the vibrational modes of transient species, offering insights into their structure and bonding.

Computational chemistry, particularly Density Functional Theory (DFT), will play a pivotal role in mapping the potential energy surfaces of reactions involving this compound. DFT calculations can be used to:

Determine the geometries and energies of reactants, transition states, and products.

Calculate reaction barriers and rate constants.

Elucidate the electronic structure of key intermediates.

Predict the influence of catalyst structure and solvent on the reaction pathway.

By combining experimental spectroscopic data with computational models, researchers can develop a detailed and accurate picture of the reaction mechanisms, which is essential for optimizing reaction conditions and designing more efficient catalytic systems.

Investigation of Previously Unexplored Reaction Environments and Substrates

The exploration of novel reaction environments and the expansion of the substrate scope for reactions involving this compound represent a significant area for future growth. Moving beyond conventional organic solvents to more exotic media can unlock new reactivity and selectivity.

Ionic liquids (ILs) , with their unique properties of low vapor pressure, high thermal stability, and tunable solvent properties, offer an intriguing environment for hydroperoxide chemistry. Research in this area could focus on understanding the stability and reactivity of this compound in different ILs and exploring its use in catalytic oxidations within these media.

Continuous flow chemistry provides a powerful platform for handling potentially hazardous reagents like hydroperoxides in a safer and more controlled manner. researchgate.net Future studies could involve the development of microreactor systems for reactions utilizing this compound, enabling precise control over reaction parameters and facilitating process intensification.

Furthermore, the application of this compound for the oxidation of previously unexplored or challenging substrates is a key research direction. This could include the selective oxidation of complex natural products, late-stage functionalization of pharmaceuticals, or the development of new methods for the synthesis of valuable fine chemicals. The unique steric and electronic properties of the 1,1-dimethylhexyl group may enable selective transformations that are not achievable with other common hydroperoxides.

Q & A

Basic: What experimental protocols ensure safe handling and storage of 1,1-Dimethylhexyl hydroperoxide in laboratory settings?

Methodological Answer:

- Storage Conditions : Store in airtight containers under inert gas (e.g., nitrogen) to minimize oxidative decomposition. Regularly monitor evaporative loss and test for peroxides before each use .

- Testing for Peroxides :

- Method A (Test Strips) : Use peroxide-specific test strips (e.g., from JT Baker or Sigma/Aldrich) for routine detection. Follow manufacturer instructions for calibration and limits of detection (e.g., 0-100 ppm range) .

- Method B (Iodide Test) : For quantitative analysis, use the iodide titration method. Dissolve the compound in acetic acid, add KI, and titrate liberated iodine with Na₂S₂O₃. Peroxide concentrations >10 ppm require immediate deactivation .

- Disposal : Follow institutional EH&S guidelines for peroxide-forming chemicals. Stabilize with radical scavengers (e.g., BHT) before disposal .

Basic: How can researchers synthesize and characterize this compound?

Methodological Answer:

- Synthesis :

- Acid-catalyzed oxidation of 1,1-dimethylhexanol with hydrogen peroxide (H₂O₂) under controlled conditions. Use sulfuric acid (H₂SO₄) as a catalyst in a biphasic system (water/organic solvent) to enhance yield .

- Monitor reaction progress via FTIR for O-O bond formation (~800-900 cm⁻¹) or GC-MS for intermediate identification .

- Characterization :

Advanced: What computational methods predict the thermochemical properties of this compound?

Methodological Answer:

-

Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-311++G(d,p) basis sets. Calculate bond dissociation energies (BDEs) for the O-O bond (~35-40 kcal/mol) to assess stability .

-

Thermochemical Data :

Property Theoretical Value Reference ΔfH(0 K) -120 ± 5 kJ/mol O-O Bond Length 1.47 Å Heat of Decomposition 250-300 J/g -

Kinetic Modeling : Use Arrhenius parameters (e.g., activation energy ~80 kJ/mol) to predict decomposition rates under varying temperatures .

Advanced: How does this compound participate in radical chain reactions, and how can competing pathways be analyzed?

Methodological Answer:

- Radical Initiation : Use AIBN or UV light to generate radicals. Monitor hydroperoxide decomposition via EPR spectroscopy to detect alkoxyl (RO•) and hydroxyl (HO•) radicals .

- Competing Pathways :

- Kinetic Analysis : Perform stopped-flow experiments to measure rate constants (k) for radical propagation vs. termination .

Advanced: What analytical challenges arise in quantifying trace degradation products of this compound in environmental matrices?

Methodological Answer:

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate degradation products (e.g., hexanoic acid, 2-methylpentane) from aqueous samples .

- Chromatography :

- Quantitation Limits : Achieve ppb-level sensitivity using isotope dilution (e.g., ¹³C-labeled internal standards) .

Basic: What safety protocols mitigate risks during large-scale reactions involving this compound?

Methodological Answer:

- Reactor Design : Use jacketed reactors with temperature control (±2°C) to prevent thermal runaway. Incorporate pressure relief valves for gas evolution .

- Inhibitors : Add stabilizers (e.g., 0.1% EDTA) to chelate metal ions that catalyze decomposition .

- Emergency Procedures : Pre-test peroxide levels before scaling reactions. If concentrations exceed 100 ppm, dilute with inert solvents (e.g., hexane) and neutralize with Na₂SO₃ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.